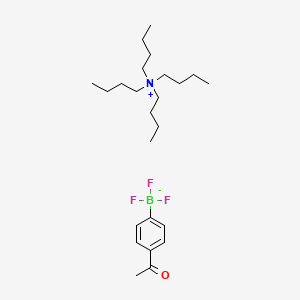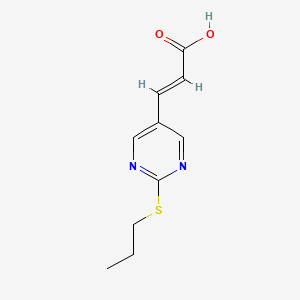
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid, also known as PTX-200, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mecanismo De Acción
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid works by inhibiting the activity of a protein called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential for DNA synthesis and cell division, and cancer cells have a higher demand for these nucleotides than normal cells. By inhibiting DHODH, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid disrupts the synthesis of pyrimidine nucleotides and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), inhibition of cancer stem cell self-renewal, and inhibition of tumor angiogenesis (the formation of new blood vessels to supply the tumor with nutrients).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in lab experiments is that it has shown a broad spectrum of activity against different types of cancer cells. In addition, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to be effective at low concentrations, which may reduce the risk of toxicity. However, one limitation of using (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in lab experiments is that it is not yet available for clinical use, which may limit its applicability in translational research.
Direcciones Futuras
There are several future directions for research on (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid. One area of focus is to further elucidate the mechanism of action of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid and its interaction with DHODH. In addition, researchers are exploring the potential use of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in humans.
Métodos De Síntesis
The synthesis of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid involves a multi-step process that begins with the reaction of 2-propylthiophenol with ethyl chloroacetate to form ethyl 2-propylthiophene-3-carboxylate. This intermediate is then reacted with 2-bromo-5-chloropyrimidine to form (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid.
Aplicaciones Científicas De Investigación
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid inhibits the growth of a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer cells. In addition, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Propiedades
IUPAC Name |
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-5-15-10-11-6-8(7-12-10)3-4-9(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORQLOCTCWJKD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC=C(C=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2924756.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2924757.png)
![2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2924758.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2924759.png)
![3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2924761.png)
![4-[Bis(2-methoxyethyl)amino]-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924762.png)
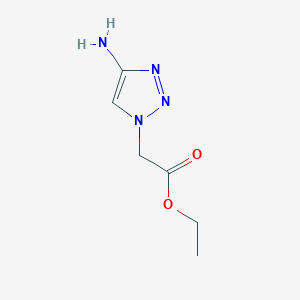
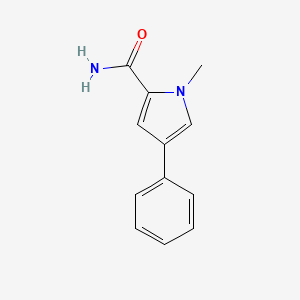
![N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2924767.png)
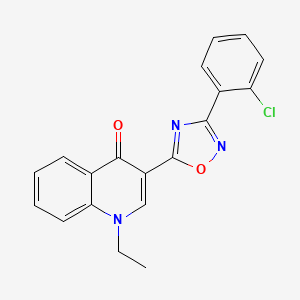
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2924770.png)
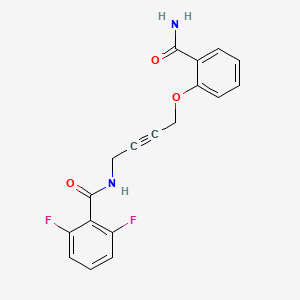
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)
